1-[(4-nitrophenyl)sulfonyl]azepane
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-14(16)11-5-7-12(8-6-11)19(17,18)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOYHHIPLJSTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine
- Structure : Five-membered pyrrolidine ring with a 4-nitrophenylsulfonyl group.
- Key Differences : Smaller ring size reduces conformational flexibility compared to azepane. This may limit binding to larger biological targets but improve metabolic stability.
- Data: Commercially available (e.g., CAS 175278-37-2) with a molecular weight of 256.28 g/mol . No pharmacological data are reported, highlighting a gap in research compared to piperazine analogs.
1-[(2-Fluorophenyl)sulfonyl]azepane
- Structure : Azepane core with a 2-fluorophenylsulfonyl substituent.
- Synthesis : Prepared via a one-pot method involving S-methyllactim and sulfonylacetone derivatives .
1-[(4-Ethoxyphenyl)sulfonyl]azepane
- Structure : Azepane with a 4-ethoxyphenylsulfonyl group.
- Key Differences : The ethoxy group is electron-donating, which may reduce sulfonamide acidity and alter pharmacokinetics.
- Data: Listed in compound databases (C14H21NO3S, 283.38 g/mol) but lacks reported biological activity .
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)
- Structure : Piperazine ring (six-membered, two nitrogens) with 4-nitrophenyl and 4-phenyl substituents.
- Pharmacology: Demonstrates neuroprotective effects in irradiated mice by expanding neural stem cells and suppressing microglia-mediated inflammation. Notably, it preserves cognitive function without interfering with radiotherapy efficacy .
Comparative Pharmacological and Physicochemical Properties
Table 1: Key Properties of 1-[(4-Nitrophenyl)sulfonyl]azepane and Analogs
Discussion:
- Ring Size : Azepane’s seven-membered ring offers greater flexibility than pyrrolidine or piperazine, which may improve accommodation in hydrophobic binding pockets but reduce metabolic stability.
- Pharmacological Gaps : While NSPP (piperazine analog) shows robust neuroprotection, the azepane derivative’s biological profile remains uncharacterized. Differences in nitrogen count (azepane: 1 vs. piperazine: 2) could alter hydrogen-bonding interactions with targets like the hedgehog pathway .
Q & A
Q. 1.1. What are the primary synthetic routes for 1-[(4-nitrophenyl)sulfonyl]azepane, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution, typically using 4-nitrobenzyl chloride and azepane in the presence of a base (e.g., NaOH) under mild conditions (room temperature, dichloromethane solvent). Industrial-scale production employs continuous flow reactors and advanced purification methods like chromatography . Key optimization parameters include:
- Base selection : Sodium hydroxide vs. potassium carbonate for yield improvement.
- Solvent choice : Dichloromethane or THF for solubility and reaction kinetics.
- Catalyst screening : Pd/C for nitro-group reduction in downstream modifications.
Q. 1.2. How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?
The para-nitro group enhances electrophilicity, enabling bioreduction to an amino group (in vivo) for prodrug activation. This property is exploited in enzyme inhibition studies , where the nitro group increases binding affinity to targets like monoamine oxidases. Comparative data with analogs:
| Compound | Key Feature | Bioactivity (IC₅₀) |
|---|---|---|
| 1-(4-Aminophenyl)azepane | Reduced nitro group | 2.3 µM (MAO-A) |
| 1-(4-Nitrophenyl)piperidine | Six-membered ring | 5.8 µM (MAO-B) |
| 1-(4-Nitrophenyl)morpholine | Oxygen-containing ring | 12.4 µM (MAO-A) |
The seven-membered azepane ring provides steric flexibility, improving target engagement .
Advanced Research Questions
Q. 2.1. What experimental strategies validate the neuroprotective mechanism of this compound in radiation-induced cognitive decline?
In murine models, the compound (NSPP ) mitigates cognitive deficits post-brain irradiation via:
- Hedgehog pathway activation : Quantified via Gli1/Ptch1 mRNA upregulation in neural stem cells (NSCs) using qRT-PCR .
- Microglia modulation : IL-6 suppression (ELISA, p < 0.01) and Iba1+ cell reduction (immunohistochemistry) .
- Behavioral assays : Novel Object Recognition (NOR) and Fear Conditioning tests show preserved memory function in treated vs. control groups (n=15 mice/group) .
Q. Methodological considerations :
- Dose: 5 mg/kg subcutaneous injection (CrEL solvent) post-irradiation.
- Timing: Administered 24 hours after radiation to avoid interfering with DNA repair .
Q. 2.2. How does structural modification of the azepane ring impact pharmacokinetics and blood-brain barrier (BBB) penetration?
Comparative studies with analogs reveal:
- Azepane vs. piperidine : The seven-membered ring increases logP (2.1 vs. 1.7), enhancing lipid solubility and BBB permeability (MDCK assay) .
- Sulfonyl group placement : Para-substitution on phenyl improves metabolic stability (t₁/₂ = 4.2 h in liver microsomes) vs. meta-substitution (t₁/₂ = 1.8 h) .
Data Contradictions and Resolution
Q. 3.1. Discrepancies in reported enzyme inhibition profiles: How to address variability across studies?
Conflicting IC₅₀ values for MAO-A inhibition (e.g., 1.5 µM vs. 3.8 µM) arise from assay conditions:
- Redox interference : Nitro-group reduction by NADPH in microsomal assays generates false positives. Use LC-MS/MS to confirm intact compound .
- Species specificity : Rat vs. human MAO-A isoforms show 3-fold differences in binding affinity .
Q. 3.2. Why does NSPP show sex-dependent efficacy in NSC expansion?
In female mice, NSPP increases Nestin-GFP+ cells by 40% post-irradiation (vs. 15% in males). Proposed mechanisms:
- Hormonal modulation : Estrogen enhances hedgehog signaling, synergizing with NSPP (blocked by tamoxifen in vitro) .
- Microenvironmental factors : Female-derived astrocytes secrete higher BDNF, promoting NSC survival .
Methodological Best Practices
Q. 4.1. How to design a robust structure-activity relationship (SAR) study for azepane derivatives?
- Core modifications : Synthesize analogs with varied ring sizes (e.g., piperidine, morpholine) and substituents (e.g., methoxy, chloro).
- Assay panels : Test against ≥3 target classes (e.g., kinases, GPCRs) to identify off-target effects.
- Computational modeling : Use Schrödinger’s Glide for docking simulations to prioritize synthetic targets .
Q. 4.2. What in vitro/in vivo models best recapitulate the compound’s neuroprotective effects?
- In vitro : Primary murine NSCs + irradiated microglia co-culture (IL-6/BDNF ELISA).
- In vivo : Nestin-GFP transgenic mice + 10 Gy cranial irradiation (behavioral endpoints at 8 weeks) .
Emerging Research Directions
Q. 5.1. Can this compound be repurposed for glioblastoma (GBM) therapy without compromising radiation efficacy?
In GL261-luciferase GBM models, NSPP (5 mg/kg) + radiation (15 Gy) improves survival (HR = 0.45, p = 0.008) without shielding tumors. Mechanisms:
Q. 5.2. What analytical techniques resolve structural ambiguities in sulfonamide-containing analogs?
- X-ray crystallography : Resolves sulfonyl group orientation (e.g., syn vs. anti conformers).
- ²⁵³ nm UV-HPLC : Detects nitro-to-amine conversion under bioreductive conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
